4-(benzenesulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}butanamide
Beschreibung
This compound is a sulfonamide derivative featuring a polycyclic 5-thia-3-azatetracyclo[6.6.1.0²,⁶.0¹¹,¹⁵]pentadeca-1(15),2(6),3,7,11,13-hexaene core. The tetracyclic framework introduces steric constraints that may modulate selectivity compared to simpler sulfonamides.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c26-20(10-5-13-30(27,28)17-7-2-1-3-8-17)24-23-25-22-18-9-4-6-15-11-12-16(21(15)18)14-19(22)29-23/h1-4,6-9,14H,5,10-13H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSPNPIOHZWVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)CCCS(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Antimalarial Activity
The primary targets of this compound are the Plasmodium falciparum cysteine proteases falcipain 2 (FP-2) and falcipain 3 (FP-3). These enzymes play a crucial role in the parasite's life cycle, specifically in hemoglobin digestion.
The compound interacts with FP-2 and FP-3 enzymes through molecular docking. Upon binding, it disrupts the biochemical pathways involved in hemoglobin digestion, which is essential for the parasite's survival. This interference leads to the inhibition of the Plasmodium falciparum parasite's life cycle, ultimately causing its death.
Efficacy Studies
While specific efficacy data for this compound is not provided in the search results, similar compounds in this class have shown promising results. For instance, a study on related benzothiazine derivatives demonstrated significant antimicrobial activity:
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Benzothiazine derivative | 0.5-2 μg/mL against various bacterial strains |
These results suggest potential broad-spectrum antimicrobial activity for compounds in this class .
Antioxidant Properties
In addition to its antimalarial activity, the compound has also demonstrated antioxidant properties . While specific data for this exact compound is not available, structurally similar benzothiazines have shown notable antioxidant activity in various assays.
Structure-Activity Relationship
The biological activity of this compound is closely tied to its unique structure. The presence of the benzenesulfonyl group and the cyclohepta[b]thiophene ring system contribute to its ability to interact with target enzymes. The sulfonamide linkage, a common feature in many biologically active compounds, likely plays a role in its antimalarial and potential antimicrobial activities.
Potential for Drug Development
Given its activity against key malarial enzymes, this compound represents a promising lead for antimalarial drug development. Its dual action as both an antimalarial and antioxidant agent could provide additional benefits in managing the oxidative stress associated with malarial infections.
Future Research Directions
Further research is needed to fully elucidate the pharmacokinetics, pharmacodynamics, and toxicity profile of this compound. In vivo studies in animal models would be crucial to determine its efficacy and safety before progressing to human trials. Additionally, structure-activity relationship studies could help optimize the compound for improved potency and selectivity.
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Core Heterocycles : The target compound’s 5-thia-3-azatetracyclo core is more rigid than the benzothiazole () or triazatetracyclo () systems, which may reduce off-target interactions .
- Sulfonamide vs. Sulfanyl Groups : The benzenesulfonyl group (electron-withdrawing) contrasts with sulfanyl moieties (electron-donating) in analogs like the triazatetracyclo derivative (), affecting redox stability and hydrogen-bonding capacity .
- Substituent Position : Para-substituted benzenesulfonyl groups (e.g., 4-methyl in ) enhance solubility but may reduce membrane permeability compared to unsubstituted variants .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
